molecular formula C16H20N4O2 B5562742 (3R*,4S*)-3,4-dimethyl-1-[(3-pyridin-2-yl-1H-pyrazol-5-yl)carbonyl]piperidin-4-ol

(3R*,4S*)-3,4-dimethyl-1-[(3-pyridin-2-yl-1H-pyrazol-5-yl)carbonyl]piperidin-4-ol

Cat. No. B5562742
M. Wt: 300.36 g/mol
InChI Key: RQBWQQSPRQLUFB-BZNIZROVSA-N
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Description

The compound "(3R*,4S*)-3,4-dimethyl-1-[(3-pyridin-2-yl-1H-pyrazol-5-yl)carbonyl]piperidin-4-ol" is a chemically synthesized molecule with potential applications in various fields of chemistry and biochemistry. Its structure incorporates elements from pyrazole, pyridine, and piperidine, making it a candidate for diverse chemical reactions and interactions due to its unique functional groups and stereochemistry.

Synthesis Analysis

The synthesis of related compounds often involves multi-step chemical processes that might include nucleophilic aromatic substitution, hydrogenation, iodination, and condensation reactions. For example, a robust three-step synthesis involving nucleophilic aromatic substitution, hydrogenation, and subsequent iodination has been reported for the synthesis of a key intermediate in the production of Crizotinib, which shares structural similarities with our compound of interest (Fussell et al., 2012).

Molecular Structure Analysis

The molecular structure of compounds containing elements like pyrazole, piperidine, and pyridine has been extensively studied using X-ray crystallography. These analyses reveal the geometric configuration, bonding patterns, and electron density distributions that define their chemical behavior and reactivity. The structure of 4,6-dimethylisothiazolo[5,4-b]pyridin-3(2H)-one and its derivative provides insights into the crystalline state and molecular conformation, which are crucial for understanding the behavior of similar compounds (Karczmarzyk & Malinka, 2004).

properties

IUPAC Name

[(3R,4S)-4-hydroxy-3,4-dimethylpiperidin-1-yl]-(3-pyridin-2-yl-1H-pyrazol-5-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O2/c1-11-10-20(8-6-16(11,2)22)15(21)14-9-13(18-19-14)12-5-3-4-7-17-12/h3-5,7,9,11,22H,6,8,10H2,1-2H3,(H,18,19)/t11-,16+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQBWQQSPRQLUFB-BZNIZROVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCC1(C)O)C(=O)C2=CC(=NN2)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CN(CC[C@]1(C)O)C(=O)C2=CC(=NN2)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(3R,4S)-4-hydroxy-3,4-dimethylpiperidin-1-yl]-(3-pyridin-2-yl-1H-pyrazol-5-yl)methanone

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